Pepstatyl-arginine methyl ester
Description
Historical Context of Aspartic Proteinase Inhibitor Discovery
The journey into aspartic proteinase inhibition was significantly advanced with the discovery of pepstatin in the 1970s. Isolated from various species of Actinomyces, pepstatin is a low molecular weight hexapeptide containing the unusual amino acid statine (B554654). It was found to be a highly potent inhibitor of most aspartic proteases, including pepsin, cathepsin D, and renin. This broad-spectrum inhibitory activity made pepstatin an invaluable tool for researchers studying the function and mechanism of these enzymes. Aspartic proteases are a class of enzymes characterized by the presence of two aspartic acid residues in their active site, which are crucial for their catalytic activity. They play significant roles in various physiological processes, and their dysregulation is implicated in several diseases.
Rationale for Developing Pepstatin Homologues to Address Limitations of Parent Compounds
Despite its high potency, the practical application of pepstatin in research and potential therapeutic contexts was hampered by a significant limitation: its poor solubility in aqueous solutions. This insolubility made it difficult to work with in many experimental settings and limited its bioavailability for in vivo studies. To address this challenge, researchers began to synthesize homologues of pepstatin. The primary goal was to modify the structure of pepstatin to enhance its water solubility without compromising its potent inhibitory activity. One successful approach involved coupling amino acids to the C-terminus of the pepstatin molecule.
The synthesis of Pepstatyl-arginine methyl ester was a direct outcome of this strategy. By adding an arginine methyl ester to the C-terminus of pepstatin, researchers aimed to introduce a more polar group, thereby increasing the molecule's solubility. A study published in 1981 detailed the synthesis of four such homologues, including this compound, using benzotriazolyloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) as a peptide-coupling reagent. This method proved effective, yielding pure pepstatin homologues with high efficiency. nih.gov The resulting this compound was found to be about one order of magnitude more water-soluble than its parent compound, pepstatin. nih.gov
Overview of this compound's Significance in Enzyme Inhibition Research
The development of this compound was particularly significant for research on the enzyme renin. Renin is a key aspartic protease in the renin-angiotensin system, which plays a crucial role in regulating blood pressure. As such, inhibitors of renin have been a major focus of cardiovascular research.
Studies demonstrated that this compound is a competitive inhibitor of renin. nih.gov In vitro experiments showed that it effectively inhibited the reaction between both rat and purified hog renin and the natural rat renin substrate. nih.gov Furthermore, when tested against purified hog renin with a synthetic substrate, this compound exhibited a Ki (inhibition constant) of the same order of magnitude as pepstatin, indicating that the modification to improve solubility did not significantly diminish its inhibitory potency against this key enzyme. nih.gov
The table below summarizes the in vitro inhibitory activity of pepstatin and its homologues, including this compound, against porcine and human renin, highlighting the comparable potency of the modified compounds.
| Inhibitor | Porcine Renin IC50 (µM) | Human Renin IC50 (µM) |
| Pepstatin | ~ 0.32 | ~ 17 |
| This compound | 0.01 - 1 | 5.8 - 41 |
| Pepstatylaspartic acid | 0.01 - 1 | 5.8 - 41 |
| Pepstatylglutamic acid | 0.01 - 1 | 5.8 - 41 |
| Pepstatylaspartyl-arginine | 0.01 - 1 | 5.8 - 41 |
| Data sourced from Eid et al., 1981. nih.gov |
The enhanced water solubility and retained potent inhibitory activity against renin established this compound as a valuable research tool. It allowed for more reliable and reproducible in vitro and in vivo studies of the renin-angiotensin system, contributing to a deeper understanding of its physiological and pathological roles.
Properties
CAS No. |
70706-82-0 |
|---|---|
Molecular Formula |
C41H77N9O10 |
Molecular Weight |
856.1 g/mol |
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoyl]amino]pentanoate |
InChI |
InChI=1S/C41H77N9O10/c1-21(2)16-28(47-35(24(7)8)38(57)50-39(58)36(25(9)10)49-32(53)18-23(5)6)30(51)19-33(54)45-26(11)37(56)48-29(17-22(3)4)31(52)20-34(55)46-27(40(59)60-12)14-13-15-44-41(42)43/h21-31,35-36,47,51-52H,13-20H2,1-12H3,(H,45,54)(H,46,55)(H,48,56)(H,49,53)(H4,42,43,44)(H,50,57,58)/t26-,27-,28-,29-,30?,31-,35-,36-/m0/s1 |
InChI Key |
KDYMFVJJBFHWFB-IEXNTVKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC)O)NC(=O)CC([C@H](CC(C)C)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CCCN=C(N)N)C(=O)OC)O)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Pepstatyl Arginine Methyl Ester and Analogues
Strategies for C-Terminal Derivatization of Pepstatin
The derivatization of the C-terminal carboxyl group of pepstatin is a key strategy for modulating the biological activity and pharmacokinetic profile of the parent molecule. This modification allows for the introduction of various amino acid or peptide moieties, thereby influencing the inhibitor's interaction with the target enzyme's active site. The primary approach involves the activation of the C-terminal carboxylic acid of pepstatin to make it susceptible to nucleophilic attack by the amino group of the incoming amino acid ester, such as arginine methyl ester. This process necessitates the use of coupling agents to form a reactive intermediate, which then readily forms an amide bond. The selection of appropriate protecting groups for the reactive side chains of the amino acids is also a critical consideration to prevent unwanted side reactions.
Application of Specific Peptide-Coupling Reagents in Synthesis
The formation of the peptide bond between pepstatin and arginine methyl ester is a pivotal step that relies on the use of efficient coupling reagents. These reagents activate the carboxyl group of pepstatin, facilitating a smooth and high-yielding condensation reaction.
Benzotriazolyloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is a highly effective and commonly employed coupling reagent in the synthesis of pepstatyl-arginine methyl ester. The use of BOP reagent facilitates the reaction between the carboxyl group of pepstatin and the amino group of L-arginine methyl ester. This phosphonium (B103445) salt promotes the formation of a reactive O-benzotriazolyl ester intermediate from the C-terminal carboxyl group of pepstatin. This intermediate is highly susceptible to nucleophilic attack by the amino group of arginine methyl ester, leading to the formation of the desired amide linkage. The reaction is typically conducted in an aprotic polar solvent like dimethylformamide (DMF) and in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM), to neutralize the acid generated during the reaction.
Optimization of Synthetic Approaches for Yield and Purity
Achieving high yield and purity is paramount in the synthesis of this compound for its subsequent biological evaluation. Optimization strategies focus on several key reaction parameters. The stoichiometry of the reactants is carefully controlled, often with a slight excess of the coupling reagent and the amino acid ester to drive the reaction towards completion. The choice of solvent, reaction temperature, and duration are also critical factors that are fine-tuned to maximize the yield and minimize the formation of byproducts. Purification of the crude product is typically accomplished using chromatographic techniques, most notably reversed-phase high-performance liquid chromatography (RP-HPLC), which effectively separates the target compound from unreacted starting materials and other impurities. The final product's purity is then rigorously assessed by analytical HPLC, and its identity is confirmed by mass spectrometry.
Comparative Synthesis of Other Pepstatin Homologues for Structure-Activity Exploration
To probe the structure-activity relationships (SAR) of pepstatin-based inhibitors, a variety of homologues are synthesized by attaching different amino acids or dipeptides to the C-terminus of pepstatin. This comparative synthesis allows researchers to systematically evaluate the impact of the C-terminal substituent's size, charge, and hydrophobicity on the inhibitor's potency and selectivity.
The synthesis of pepstatin conjugates with L-aspartic acid and L-glutamic acid introduces a negatively charged residue at the C-terminus. This is achieved by coupling the respective protected amino acid to pepstatin using similar peptide coupling methodologies as described for the arginine analogue. The presence of the additional carboxylic acid functionality in these conjugates can significantly alter their binding affinity and specificity for the target protease by introducing new electrostatic interactions.
The synthesis of pepstatyl-L-aspartyl-L-arginine dipeptide conjugates involves a more complex, multi-step approach. First, the dipeptide L-aspartyl-L-arginine is synthesized, often requiring orthogonal protecting group strategies to selectively deprotect the necessary functional groups for peptide bond formation. Once the dipeptide is obtained, it is then coupled to the C-terminus of pepstatin. This particular modification introduces both a negative charge (from aspartic acid) and a positive charge (from arginine), creating a zwitterionic C-terminal tail that can have a profound influence on the inhibitor's interaction with the enzyme.
Enzymatic Inhibition Profile and Specificity of Pepstatyl Arginine Methyl Ester
Inhibition of Aspartic Proteinase Targets
Pepstatyl-arginine methyl ester demonstrates a notable inhibitory effect on specific aspartic proteinases, with a primary focus in research on its role as a renin inhibitor.
Renin Inhibition Characteristics
A derivative of the potent but sparingly soluble aspartic proteinase inhibitor Pepstatin, this compound was synthesized to enhance water solubility while retaining the inhibitory capacity against the renin-angiotensinogen reaction. nih.gov
Studies have demonstrated that this compound acts as a competitive inhibitor of purified porcine renin. nih.gov Its inhibitory constant (Ki) has been reported to be of the same order of magnitude as that of its parent compound, Pepstatin. nih.gov For context, the IC50 value for Pepstatin against porcine renin at pH 6.0 is approximately 0.32 µM, with its homologues, including this compound, showing IC50 values in the range of 0.01 to 1 µM.
| Compound | Inhibition Type | IC50 (µM) vs. Porcine Renin (pH 6.0) |
| This compound | Competitive | 0.01 - 1 (range for homologues) |
| Pepstatin | Competitive | ~0.32 |
Data derived from studies on pepstatin homologues.
When tested against human renin, the inhibitory potency of pepstatin derivatives, including this compound, was found to be lower compared to their effect on porcine renin. The IC50 values for these homologues against human renin at pH 6.5 were observed to be in the range of 5.8 to 41 µM. In comparison, the parent compound, Pepstatin, exhibits an IC50 of approximately 17 µM against human renin at the same pH. The inhibition of human plasma renin activity by Pepstatin has been shown to be competitive, with a Ki of about 1.2 x 10⁻⁶ M. nih.gov
| Compound | IC50 (µM) vs. Human Renin (pH 6.5) |
| This compound | 5.8 - 41 (range for homologues) |
| Pepstatin | ~17 |
Data derived from studies on pepstatin homologues.
Gamma-Secretase Inhibition Characteristics (as exemplified by Pepstatin A Methyl Ester)
While direct studies on this compound's effect on gamma-secretase are not detailed, the characteristics of a closely related derivative, Pepstatin A methyl ester, provide insight. Research has shown that Pepstatin A methyl ester exhibits linear non-competitive inhibition of solubilized human gamma-secretase. This is an unexpected finding as it does not act as a typical transition-state analog inhibitor for this enzyme.
Comparative Analysis of Inhibitory Potency with Parent Pepstatin and Other Derivatives
The primary motivation for synthesizing derivatives of Pepstatin, such as this compound, was to improve its physicochemical properties, notably its solubility, without compromising its inhibitory activity.
Pepstatin itself is a potent inhibitor of many aspartic proteases but is limited by its poor solubility in aqueous solutions. The synthesis of this compound successfully increased water solubility by about one order of magnitude compared to Pepstatin.
In terms of inhibitory potency against renin, while this compound's Ki against porcine renin is in the same range as Pepstatin, other derivatives have shown even greater potency. For instance, Pepstatyl-aspartic acid and Pepstatyl-glutamic acid were found to be more potent inhibitors of porcine renin, with inhibitory constants 2- and 10-fold smaller than that of Pepstatin, respectively.
Another derivative, N-Acetyl-Pepstatin, was identified as a non-competitive inhibitor of dog renin with a Ki value of 7.7 x 10⁻⁷ M. researchgate.net This highlights the variability in inhibition mode and potency that can be achieved through chemical modification of the parent Pepstatin molecule.
Influence of Enzymatic Reaction Conditions on Inhibitory Efficacy
The conditions under which enzymatic reactions are carried out can significantly impact the efficacy of inhibitors. For Pepstatin and its derivatives, pH is a critical factor. Studies on the inhibition of human plasma renin activity by Pepstatin have demonstrated a clear pH dependency. nih.gov A 50% inhibition of plasma renin activity was achieved with a 10⁻⁶ M concentration of Pepstatin at pH 5.7, whereas a higher concentration of 10⁻⁵ M was required to achieve a similar level of inhibition at a more neutral pH of 7.4. nih.gov This suggests that the inhibitory potency of Pepstatin and, by extension, its derivatives like this compound, is greater in more acidic environments.
The use of other agents in the assay, such as angiotensinase inhibitors, can also affect the measured IC50 values of renin inhibitors. For example, 8-hydroxyquinoline (B1678124) sulfate (B86663) has been shown to decrease the IC50 values of some renin inhibitors by causing a modest dissociation from plasma proteins. nih.gov
Mechanistic Investigations of Pepstatyl Arginine Methyl Ester S Enzyme Interactions
Elucidation of Competitive Inhibition Mechanisms (e.g., Porcine Renin)
Pepstatyl-arginine methyl ester has been identified as a competitive inhibitor of porcine renin. nih.gov This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby directly competing with the natural substrate. The binding of a competitive inhibitor is reversible, and its effect can be overcome by increasing the substrate concentration.
In a comparative study, several homologues of pepstatin, including this compound, were synthesized and evaluated for their inhibitory activity against highly purified porcine renin. nih.gov The inhibitory potencies were determined by measuring their 50% inhibitory concentrations (IC50). Using three different graphical analysis methods, the study confirmed that pepstatin and its four homologues, one of which was this compound, all functioned as competitive inhibitors of porcine renin. nih.gov While pepstatin itself had an IC50 of approximately 0.32 µM, its derivatives showed a range of potencies. nih.gov The study demonstrated that modifications to the C-terminus of pepstatin could significantly alter its inhibitory strength against porcine renin. nih.gov
Inhibitory Potency of Pepstatin and its Analogues against Porcine Renin
| Compound | IC50 (µM) against Porcine Renin (pH 6.0) |
| Pepstatin | ~ 0.32 |
| Pepstatin Homologues | 0.01 to 1.0 |
Data sourced from Eid et al. (1981). nih.gov
Theoretical Models for Enzyme-Inhibitor Complex Formation and Binding Sites
Understanding the forces and structures that govern the interaction between an inhibitor and its target enzyme is critical for designing more effective and selective drugs. Theoretical models, often combined with experimental data from X-ray crystallography, provide insight into the formation of enzyme-inhibitor complexes and the specific binding sites. nih.gov
For pepstatin analogues, molecular modeling has been employed to investigate their affinity and selectivity for different secreted aspartic proteinases (Saps) from Candida albicans, a significant fungal pathogen. nih.gov These proteinases are considered important virulence factors, making them attractive drug targets. nih.gov By analyzing the known substrate specificity of Sap2 and the X-ray structures of Sap-inhibitor complexes, researchers have designed and synthesized libraries of new inhibitors by modifying the pepstatin A structure at various positions (P3, P2, or P2'). nih.gov Subsequent molecular modeling of these novel compounds helped to elucidate key structural information, highlighting the interactions that confer high inhibitory potency and selectivity for specific isoenzymes like Sap1, Sap3, Sap5, and Sap6. nih.gov These computational approaches are instrumental in rationalizing the structure-activity relationship and guiding the development of potent and selective antifungal agents. nih.gov
Consideration of Hydroxyethylene Dipeptide Isostere as Transition State Analogues
A key structural feature of pepstatin and many of its derivatives is the hydroxyethylene dipeptide isostere. nih.govcapes.gov.br This group is designed to mimic the tetrahedral transition state of a peptide bond as it is being hydrolyzed by an aspartic protease. d-nb.infonih.gov The isostere is non-cleavable, allowing it to bind tightly within the enzyme's active site and effectively block its catalytic function. nih.gov The tetrahedral geometry of the hydroxyethylene moiety is equivalent to the geometry of the transition state, and its stable chiral configuration is a crucial element in its inhibitory action. d-nb.infonih.gov
The presence of this transition-state analog structure is a primary reason why compounds like pepstatin are potent inhibitors of aspartyl proteases such as renin and pepsin. nih.govnih.gov However, the observation that inhibitors containing this moiety, like pepstatin A methyl ester, can act as non-competitive inhibitors for enzymes like gamma-secretase has led to new models of enzyme inhibition. nih.gov It suggests that binding of a transition state analog to a site other than the active site can still effectively inhibit the enzyme. nih.gov The synthesis of various hydroxyethylene dipeptide isosteres has been a significant area of research, leading to the development of potent inhibitors for various proteases, including those from HIV-1. deepdyve.com
Molecular and Structural Considerations of Pepstatyl Arginine Methyl Ester
Biophysical Properties and Their Enhancement through Derivatization
Pepstatin, a potent natural inhibitor of aspartyl proteases, is a hexapeptide characterized by its inclusion of the unusual amino acid statine (B554654). wikipedia.org A significant limitation of pepstatin in research and potential therapeutic contexts is its practical insolubility in water and physiological media. wikipedia.orgsigmaaldrich.com This poor solubility stems from its hydrophobic nature, making it challenging to use in aqueous solutions without organic solvents like methanol (B129727) or DMSO, often with the addition of acetic acid. sigmaaldrich.comsigmaaldrich.com
To overcome this biophysical constraint, a key derivatization strategy involves the chemical modification of the core pepstatin structure to introduce hydrophilic, ionizable groups. lifetein.com The synthesis of Pepstatyl-arginine methyl ester represents a targeted application of this strategy. nih.gov By replacing the C-terminal alanine-statine sequence of Pepstatin A with an arginine methyl ester, a highly hydrophilic and positively charged guanidinium (B1211019) group is introduced. lifetein.comnih.gov This modification significantly enhances the molecule's affinity for water, allowing for its dissolution in aqueous buffers without compromising its inhibitory function. This improved water solubility is a critical enhancement of its biophysical properties, facilitating its use in a variety of in vitro and in vivo experimental systems where maintaining aqueous conditions is essential. nih.govsigmaaldrich.com
Structure-Activity Relationship (SAR) Studies of Pepstatin Homologues
The inhibitory potency of pepstatin and its analogues is highly sensitive to structural modifications, particularly at the C-terminus. Structure-activity relationship (SAR) studies have demonstrated that changes to the amino acid sequence can significantly alter the inhibitory constant (Kᵢ) against target proteases. nih.govmdpi.com The core structure, especially the statine residue, is crucial as it mimics the tetrahedral transition state of peptide catalysis, but the flanking residues also play a vital role in occupying substrate-binding pockets within the enzyme's active site. agscientific.com
The substitution of the C-terminal carboxyl group with different amino acid esters has been explored to modulate both solubility and inhibitory activity. The development of this compound was aimed at increasing water solubility while preserving the high inhibitory capacity of the parent molecule against proteases like renin. nih.gov Research has shown that this derivative competitively inhibits the reaction between renin and its substrates with a Kᵢ value in the same order of magnitude as that of the original pepstatin, indicating that the C-terminal modification is well-tolerated and does not disrupt the key interactions required for potent inhibition. nih.gov This contrasts with other modifications where substitutions can lead to a significant loss of activity, highlighting the importance of the specific residue chosen for C-terminal derivatization. nih.govresearchgate.net
Table 1: Comparative Inhibitory Activity of Pepstatin and its Analogue against Renin
| Inhibitor | C-Terminal Structure | Target Enzyme | Relative Inhibitory Potency (Kᵢ) |
|---|---|---|---|
| Pepstatin A | ...-Ala-Sta-OH | Renin | Potent (picomolar to nanomolar range) |
| This compound | ...-Arg-OMe | Renin | Comparable to Pepstatin A nih.gov |
The arginine methyl ester moiety in this compound plays a dual role in enhancing the compound's utility. Beyond improving solubility, it contributes to the molecule's recognition and binding within the active site of target aspartyl proteases. The active site cleft of enzymes like renin and pepsin has distinct sub-pockets (S-sites) that accommodate the side chains of the inhibitor's amino acid residues.
The introduction of the arginine residue provides a bulky, positively charged side chain (the guanidinium group) that can form favorable electrostatic and hydrogen bond interactions with negatively charged or polar amino acid residues (e.g., aspartic acid) within the enzyme's S-sites. rsc.org This interaction can anchor the C-terminal end of the inhibitor, contributing to a stable enzyme-inhibitor complex. The methyl esterification of the arginine's carboxyl group neutralizes its negative charge, which can be advantageous for passing through cell membranes and may prevent unfavorable electrostatic repulsion within certain enzyme sub-pockets.
Compound Index
Advanced Research Methodologies and in Vitro Applications
In Vitro Enzymatic Assays for Compound Evaluation
The inhibitory activity of pepstatyl-arginine methyl ester and similar compounds is primarily evaluated using in vitro enzymatic assays. These assays are designed to measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor. A common approach involves the use of fluorogenic or chromogenic substrates that, when cleaved by the target enzyme, release a fluorescent or colored molecule. The change in fluorescence or absorbance is monitored over time to determine the reaction rate.
For instance, the evaluation of inhibitors for cysteine proteases like cathepsin B often employs fluorogenic substrates such as Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin) or Z-Phe-Arg-AMC (Z-Phenylalanine-Arginine-7-amino-4-methylcoumarin). researchgate.netescholarship.org In these assays, the enzyme (e.g., cathepsin B) is mixed with the substrate in a suitable buffer system. Upon addition of the inhibitor, any decrease in the rate of fluorescent product release is indicative of enzymatic inhibition. The potency of the inhibitor is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net
Kinetic assays are performed under controlled conditions, including specific pH, temperature, and enzyme concentration. For example, kinetic analyses of cathepsin B inhibition have been conducted at various pH levels (e.g., 4.6, 5.5, and 7.2) to mimic different cellular environments, such as the acidic conditions within lysosomes. escholarship.org The choice of assay conditions is critical as it can significantly influence the observed inhibitory activity.
Table 1: Example of In Vitro Assay Parameters for Cathepsin B Inhibition
| Parameter | Description | Example Value/Condition | Reference |
|---|---|---|---|
| Enzyme | Human Cathepsin B | - | escholarship.org |
| Substrate | Z-Arg-Arg-AMC | 15 µM | researchgate.net |
| pH | Acidic to Neutral | 4.6, 5.5, 7.2 | escholarship.org |
| Detection Method | Fluorometric | Monitoring release of AMC | researchgate.netescholarship.org |
| Primary Metric | IC50, Ki, kinact/KI | Varies with inhibitor | escholarship.org |
Application of Graphical Methods for Kinetic Analysis of Inhibition
To understand the mechanism by which a compound like this compound inhibits an enzyme, researchers employ detailed kinetic analyses. Graphical methods are essential tools in this process, allowing for the determination of key kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
While specific graphical plots for this compound are not detailed in the provided results, the general methodology for similar protease inhibitors is well-established. For instance, in the study of other protease inhibitors, transient kinetic analysis is used to determine rate constants like kon (the association rate constant) and koff (the dissociation rate constant). researchgate.net The ratio of these rates can provide the inhibition constant (Ki = koff/kon). researchgate.net
These kinetic analyses help to classify inhibitors as either reversible or irreversible. nih.gov For irreversible inhibitors, the parameter kinact/KI is often determined to characterize the efficiency of inactivation. escholarship.org Graphical analysis of reaction progress curves (product formation versus time) at different inhibitor concentrations is fundamental to deriving these values. escholarship.org
Substrate Selection and Its Impact on Assay Outcomes
The choice of substrate in an enzymatic assay is a critical variable that can significantly affect the results and their interpretation. Different substrates can have varying affinities (Km values) for the enzyme's active site, and the measured inhibitory potency (e.g., IC50) of a compound can be dependent on the substrate used, particularly for competitive inhibitors.
Cathepsin B, a primary target for inhibitors like this compound, exhibits both endopeptidase and exopeptidase activity, and its substrate specificity can be influenced by pH. nih.gov As an endopeptidase, it prefers substrates with bulky hydrophobic amino acids or arginine at the P2 position. nih.gov Therefore, substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used. researchgate.netescholarship.org
The selection between these substrates can be important. For example, if an inhibitor binds to the same site as one substrate but not another, the assay outcomes will differ accordingly. Research on trypsin inhibition has shown that interactions can even occur between the substrate and the inhibitor itself, a factor that must be considered during assay optimization. nih.gov This highlights the need for careful substrate selection and validation to ensure that the assay accurately reflects the inhibitor's effect on the enzyme. The use of an excessive substrate concentration is one strategy employed to minimize the impact of potential complex formation between the substrate and the inhibitor. nih.gov
Utilization in Biochemical Pathway Modulation Research
Inhibitors like this compound serve as valuable tools for probing the roles of specific enzymes within complex biochemical pathways. By selectively blocking the activity of a particular protease, researchers can observe the downstream consequences and elucidate the enzyme's function in cellular processes.
Cathepsin B, for example, is implicated in a variety of physiological and pathological processes, including protein turnover, apoptosis, and cancer progression. nih.gov The use of cathepsin B inhibitors in vitro has been instrumental in studying its role in these pathways. For instance, inhibiting cathepsin B can help to dissect its contribution to the proteolytic cascades involved in the breakdown of the extracellular matrix, a key process in tumor cell invasion. nih.govhzdr.de
Furthermore, compounds that modulate enzyme activity, such as N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, are used to investigate signaling pathways. nih.govnih.gov Although distinct from this compound, the principle is the same: a specific inhibitor is used to perturb a system and study the resulting changes. For example, L-NAME has been used to study the role of nitric oxide in processes like lipid peroxidation and blood pressure regulation, demonstrating how specific enzyme inhibition can be used to modulate and understand complex biological systems. nih.govresearcher.life
Compound Reference Table
Q & A
Q. How can researchers optimize reaction conditions for this compound synthesis using statistical design of experiments (DoE)?
- Methodological Answer : Apply the Taguchi method (L9 orthogonal array) to test variables: catalyst concentration (0.5–1.5 wt%), solvent polarity (DMF vs. DCM), temperature (25–60°C), and reaction time (12–48 hrs). Calculate signal-to-noise (S/N) ratios for yield maximization ("larger-the-better" approach). Post-optimization validation via ANOVA identifies dominant factors (e.g., catalyst concentration contributed 77.5% variance in methyl ester yield in analogous studies). Confirm reproducibility with triplicate runs under optimal conditions .
Q. What strategies resolve contradictory data in enzymatic inhibition assays involving this compound?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., radiometric methyltransferase assays vs. fluorescence polarization). Assess potential interference from solvent carryover (e.g., DMSO >1% inhibits some enzymes) or compound aggregation (test via dynamic light scattering). Perform statistical outlier analysis (Grubbs’ test) and re-examine raw data (e.g., plate reader calibration logs). If contradictions persist, conduct isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Q. How should researchers design a longitudinal study to assess off-target effects of this compound in vivo?
- Methodological Answer : Implement a tiered approach:
- Tier 1 : Broad-spectrum kinase/protease profiling (e.g., Eurofins Panlabs® panel).
- Tier 2 : Transcriptomic analysis (RNA-seq) of treated vs. control tissues to identify dysregulated pathways.
- Tier 3 : Phenotypic screening in zebrafish embryos or organoids for developmental/functional anomalies.
Use false discovery rate (FDR) correction (q<0.05) for high-throughput data and prioritize hits with >2-fold change across tiers .
Methodological Frameworks
Q. What frameworks ensure rigor in formulating research questions for this compound studies?
- Methodological Answer : Adopt the FINER criteria :
- Feasible : Balance scope with available resources (e.g., NMR access for structural studies).
- Novel : Cross-reference PubMed/MetaCore databases to confirm unexplored mechanisms (e.g., methylation crosstalk with ubiquitination).
- Ethical : Comply with IACUC guidelines for in vivo work (dose limits based on LD data).
- Relevant : Align with NIH priority areas (e.g., epigenetic cancer therapies).
Pair with PICO for clinical angles: Population (e.g., p53-mutant cancers), Intervention (dose regimens), Comparison (standard-of-care inhibitors), Outcomes (apoptosis markers) .
Data Presentation Guidelines
Q. How should researchers present conflicting kinetic data in publications?
- Methodological Answer : Use parallel axes in figures to show assay-specific results (e.g., Michaelis-Menten vs. Lineweaver-Burk plots). Tabulate raw data with error margins (±SEM) and highlight statistical outliers (e.g., asterisks). In discussion, contextualize discrepancies via technical limitations (e.g., fluorophore quenching in FP assays) or biological variability (primary vs. immortalized cells). Reference analogous conflicts (e.g., SAH vs. SAM competition in methyltransferases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
